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Compound of Interest

Compound Name: 4-Ethoxy-4'-hydroxybiphenyl

Cat. No.: B141619 Get Quote

4-Ethoxy-4'-hydroxybiphenyl is a derivative of the biphenyl scaffold, a privileged structure in

medicinal chemistry due to its rigid conformation, which can facilitate precise interactions with

biological targets. Its structural similarity to 4-hydroxybiphenyl, a known modulator of nuclear

receptors, suggests its potential as a valuable compound for further investigation.[1]

Chemical Name: 4-Ethoxy-4'-hydroxybiphenyl[2]

Synonyms: 4-(4-ethoxyphenyl)phenol, p-Phenylphenetole[2][3]

CAS Number: 127972-27-4[2][3]

Molecular Formula: C₁₄H₁₄O₂[2][3]

Molecular Weight: 214.26 g/mol [2][3]

The introduction of an ethoxy group in place of a hydroxyl group on one of the phenyl rings

significantly alters the molecule's physicochemical properties. This modification increases

lipophilicity and can influence metabolic stability by blocking a potential site of glucuronidation

or sulfation, which are common metabolic pathways for phenolic compounds.[4]

Caption: Molecular structure of 4-Ethoxy-4'-hydroxybiphenyl.

Physicochemical and Spectroscopic Profile
The rational application of any compound in research necessitates a thorough understanding of

its physical properties. These parameters influence everything from solvent selection for
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synthesis and purification to formulation for biological assays.

Property Value Source

CAS Number 127972-27-4 [2][3]

Molecular Formula C₁₄H₁₄O₂ [2][3]

Molecular Weight 214.26 [2][3]

Melting Point 168 °C [5]

Boiling Point (Predicted) 357.4 ± 25.0 °C [5]

Density (Predicted) 1.106 ± 0.06 g/cm³ [5]

Appearance
Expected to be a white to off-

white solid
[6]

Spectroscopic Characterization (Anticipated):

¹H NMR: Protons on the aromatic rings would appear in the δ 6.8-7.5 ppm range. The ethoxy

group would be identifiable by a characteristic triplet (CH₃) around δ 1.4 ppm and a quartet

(CH₂) around δ 4.0 ppm. The phenolic proton (-OH) would present as a broad singlet, with its

chemical shift being solvent-dependent.

¹³C NMR: Aromatic carbons would resonate in the δ 115-160 ppm region. The signals for the

ethoxy group's carbons would be found upfield (CH₂ ~63 ppm, CH₃ ~15 ppm).

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 214.26,

confirming the molecular weight.

Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region would

indicate the O-H stretch of the phenolic group. C-O stretching for the ether and phenol would

appear in the 1200-1300 cm⁻¹ range.

Synthesis and Purification Protocol
A reliable synthesis of 4-Ethoxy-4'-hydroxybiphenyl can be achieved via a selective mono-O-

ethylation of 4,4'-dihydroxybiphenyl. The Williamson ether synthesis is a suitable and well-
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established method for this transformation. The primary challenge is to control the reaction to

favor the mono-ethylated product over the di-ethylated byproduct.

Causality of Experimental Design:

Starting Material: 4,4'-Dihydroxybiphenyl (CAS 92-88-6) is commercially available and

provides the core biphenyl structure.

Stoichiometry: Using a slight excess of the diol relative to the base and ethylating agent

kinetically favors mono-alkylation. A 1:0.9:0.9 molar ratio of diol:base:ethylating agent is a

rational starting point to minimize the formation of the di-ether.

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is

strong enough to deprotonate the phenol but is less harsh than hydroxides, reducing the risk

of side reactions.

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it readily

dissolves the reactants and facilitates the SN2 reaction mechanism without interfering.

Purification: Column chromatography is essential to separate the desired mono-ether from

unreacted starting material, the di-ether byproduct, and other impurities. The polarity

difference between the diol (most polar), the mono-ether (intermediate), and the di-ether

(least polar) allows for effective separation.

Step-by-Step Synthesis Protocol
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 4,4'-dihydroxybiphenyl (1.0 eq).

Solvent and Base Addition: Add anhydrous acetone to dissolve the starting material. Add

finely ground potassium carbonate (0.9 eq).

Ethylating Agent: Add ethyl iodide (or diethyl sulfate) (0.9 eq) dropwise to the stirring

suspension at room temperature.

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is
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typically complete within 6-12 hours.

Workup: After cooling, filter off the inorganic salts and wash the solid with a small amount of

acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

Extraction: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine

(1x). Dry the organic layer over anhydrous sodium sulfate.

Purification: Concentrate the dried organic layer and purify the residue by flash column

chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the

products.

1. Reactants
4,4'-Dihydroxybiphenyl

K₂CO₃ (Base)
Ethyl Iodide

2. Reaction
Solvent: Acetone

Heat to Reflux (6-12h)

Combine 3. Workup
Filter salts

Evaporate solvent

Cool & Filter 4. Extraction
Ethyl Acetate / Water

Dry organic layer

Dissolve 5. Purification
Flash Column Chromatography

Concentrate 6. Final Product
4-Ethoxy-4'-hydroxybiphenyl

Isolate

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Ethoxy-4'-hydroxybiphenyl.

Applications in Drug Discovery
While specific applications of 4-Ethoxy-4'-hydroxybiphenyl are not extensively documented,

its structure allows for informed hypotheses regarding its potential utility. The parent molecule,

4-hydroxybiphenyl, is known to interact with the estrogen receptor (ER) and androgen receptor

(AR).[1] Therefore, the ethoxy derivative is a prime candidate for screening against these and

other nuclear receptors.

Hypothetical Application: Screening for Estrogen Receptor Alpha (ERα) Binding

The compound can be evaluated as a potential selective estrogen receptor modulator (SERM).

Biophysical techniques like Surface Plasmon Resonance (SPR) are ideal for initial hit

identification and characterization, providing real-time, label-free kinetic data.[7]

Rationale for SPR Experiment:
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Objective: To determine if 4-Ethoxy-4'-hydroxybiphenyl binds to the ligand-binding domain

(LBD) of ERα and to quantify the binding affinity (KD) and kinetics (ka, kd).

Immobilization: Recombinant ERα-LBD is immobilized on a sensor chip surface. This creates

a stable target for analyzing interactions.

Analyte: The compound is prepared in a series of concentrations and flowed over the sensor

surface.

Data Output: Binding is detected as a change in the refractive index at the surface,

measured in Response Units (RU). This data is used to calculate the association rate (ka),

dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Step-by-Step SPR Protocol
Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit

(EDC/NHS).

Ligand Immobilization: Inject purified recombinant ERα-LBD over the activated surface to

achieve an immobilization level of ~10,000 RU. Deactivate remaining active esters with

ethanolamine.

Analyte Preparation: Prepare a stock solution of 4-Ethoxy-4'-hydroxybiphenyl in DMSO.

Create a serial dilution series (e.g., 100 µM to 0.1 µM) in a suitable running buffer (e.g.,

HBS-EP+ with 1% DMSO).

Binding Analysis: Inject the compound dilutions over the immobilized ERα-LBD surface,

starting with the lowest concentration. Include buffer-only injections for double referencing.

Regeneration: After each analyte injection, inject a mild regeneration solution (e.g., a short

pulse of 10 mM glycine-HCl, pH 2.5) to remove bound analyte and prepare the surface for

the next cycle.

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir)

to determine the kinetic parameters (ka, kd) and affinity (KD).
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Caption: A typical biophysical screening workflow using Surface Plasmon Resonance.

Safety, Handling, and Storage
As a research chemical, 4-Ethoxy-4'-hydroxybiphenyl must be handled with appropriate

precautions. While a specific Safety Data Sheet (SDS) is not widely available, data from

structurally related compounds provides a strong basis for safe handling protocols.[8][9][10]
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Hazard Classification: This chemical is considered hazardous by the 2012 OSHA Hazard

Communication Standard.[8] It may cause skin and eye irritation. It is also noted as being

toxic to aquatic life with long-lasting effects.[8]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles.[10]

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

Avoid breathing dust.[9]

Handling:

Avoid contact with skin, eyes, and clothing.[6]

Wash hands thoroughly after handling.[9]

Take precautionary measures against static discharge.

First-Aid Measures:

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the

eyelids. Seek medical attention if irritation persists.[8][9]

Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove

contaminated clothing.[8][10]

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison

control center.[8][10]

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]

Storage:

Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]
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Store away from incompatible materials such as strong oxidizing agents.

Conclusion
4-Ethoxy-4'-hydroxybiphenyl is a biphenyl derivative with significant potential as a research

tool and building block in medicinal chemistry. Its synthesis is straightforward, and its structure

suggests a likely interaction with nuclear receptors, making it a compelling candidate for

screening in drug discovery programs targeting endocrine pathways. Proper understanding of

its physicochemical properties and adherence to strict safety protocols are paramount for its

effective and safe utilization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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